2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate
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Overview
Description
2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. These intermediates are then coupled through a series of reactions, including condensation and cyclization reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional ketone or aldehyde groups, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of new drugs and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and furan derivatives, such as:
- 2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate
- 2,3,4-Trisubstituent thiophene derivatives
- Indole derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
2-Methyl-1-oxo-1-(((5-(thiophen-2-yl)furan-2-yl)methyl)amino)propan-2-yl acetate is a compound with significant potential in various biological applications. Its unique structure, which includes thiophene and furan moieties, suggests diverse biological activities, including antimicrobial and antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with a molecular formula of C15H17NO4S and a molecular weight of 307.4 g/mol . The structure features multiple functional groups that contribute to its reactivity and biological activity.
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. The presence of thiophene and furan rings is known to enhance the compound's ability to interact with biological targets, possibly through:
- Enzyme Inhibition : Many thiophene derivatives act as enzyme inhibitors, potentially affecting pathways related to disease processes.
- Receptor Binding : The structural components may facilitate binding to specific receptors involved in cellular signaling.
Antimicrobial Activity
Research indicates that compounds similar to 2-Methyl-1-oxo have shown promising antimicrobial properties. For example, studies have demonstrated that derivatives containing thiophene and furan exhibit significant activity against various bacterial strains.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
2-Methyl Compound | 20 | Staphylococcus aureus |
2-Methyl Compound | 40 | Escherichia coli |
These results suggest that modifications to the structure can enhance antimicrobial efficacy .
Antiviral Activity
The antiviral potential of this compound has been highlighted in studies focusing on its effects against viruses such as HIV and other RNA viruses. For instance, derivatives with similar structural features have been evaluated for their ability to inhibit viral replication.
Compound | EC50 (µM) | Virus |
---|---|---|
2-Methyl Compound | 3.98 | HIV Type 1 |
2-Methyl Compound | 58.7 | Tobacco Mosaic Virus |
These findings underline the therapeutic promise of this compound in developing antiviral agents .
Study on Antiviral Efficacy
In a comparative study involving various thiophene derivatives, the compound exhibited a notable EC50 value against HIV Type 1, indicating a high level of activity compared to other tested compounds. The therapeutic index was also favorable, suggesting a low cytotoxicity profile .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial activity against multi-drug resistant strains of bacteria. The study reported that the compound had MIC values significantly lower than conventional antibiotics, showcasing its potential as an alternative treatment option .
Properties
IUPAC Name |
[2-methyl-1-oxo-1-[(5-thiophen-2-ylfuran-2-yl)methylamino]propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-10(17)20-15(2,3)14(18)16-9-11-6-7-12(19-11)13-5-4-8-21-13/h4-8H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRKZAZQTPHSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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